molecular formula C20H18N2O3S B6525060 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one CAS No. 1007635-19-9

4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B6525060
CAS No.: 1007635-19-9
M. Wt: 366.4 g/mol
InChI Key: YDVRIPHPDUGTAD-UHFFFAOYSA-N
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Description

4-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one is a structurally complex heterocyclic compound featuring a 2H-chromen-2-one core fused with a thieno[2,3-b]pyridine moiety. The chromen-2-one scaffold is well-documented for its diverse biological activities, including anticoagulant, anti-inflammatory, and enzyme inhibitory properties . Key structural features of this compound include:

  • Amino group: At position 3 of the thienopyridine ring, which may enhance hydrogen-bonding interactions with biological targets.
  • Methyl and ethyl substituents: At positions 4, 6 (thienopyridine) and 6 (chromenone), contributing to lipophilicity and steric effects.

Synthetic routes for analogous chromen-2-ones often involve multicomponent reactions or condensation strategies. For instance, Goswami et al. (2016) reported a one-pot synthesis of 2-amino-4H-chromenes using 3-nitrophenylboronic acid catalysis, highlighting the feasibility of constructing similar frameworks .

Properties

IUPAC Name

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-ethyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-4-11-6-12-13(7-16(24)25-15(12)8-14(11)23)19-18(21)17-9(2)5-10(3)22-20(17)26-19/h5-8,23H,4,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVRIPHPDUGTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2C3=C(C4=C(S3)N=C(C=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the condensation of 2-aminothiophenol with acrylonitrile to form the thieno[2,3-b]pyridine scaffold. Subsequent steps may include alkylation, cyclization, and functional group modifications to introduce the ethyl and hydroxy groups at the appropriate positions on the chromen-2-one ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-hydroxy group on the coumarin core undergoes nucleophilic substitution under alkaline or acidic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields O-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride forms the corresponding acetate ester.

Example Reaction:

7-OH+CH3IK2CO3,DMF7-OCH3\text{7-OH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{7-OCH}_3

Condensation Reactions

The 3-amino group on the thienopyridine moiety participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases. This reactivity is critical for generating bioactive derivatives .

Example Reaction:

3-NH2+RCHO3-N=CHR+H2O\text{3-NH}_2 + \text{RCHO} \rightarrow \text{3-N=CHR} + \text{H}_2\text{O}

Table 1: Condensation Products and Conditions

Carbonyl CompoundProductSolventCatalystYield (%)Source
BenzaldehydeSchiff baseEthanolAcetic acid78
AcetoneHydrazone derivativeDMFTriethylamine65

Electrophilic Aromatic Substitution

The electron-rich thienopyridine ring undergoes electrophilic substitution, such as nitration or sulfonation, at the 5-position due to directing effects of the amino and methyl groups .

Example Reaction (Nitration):

Thienopyridine+HNO3H2SO45-Nitro derivative\text{Thienopyridine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro derivative}

Key Data:

  • Nitration occurs at 0–5°C to minimize side reactions .

  • Product confirmed via 1^1H-NMR (δ 8.2 ppm, aromatic proton) .

Hydrolysis of the Ethyl Group

The 6-ethyl substituent on the coumarin ring can be hydrolyzed under acidic or basic conditions to form a carboxylic acid derivative.

Example Reaction:

6-C2H5HCl, H2O6-COOH\text{6-C}_2\text{H}_5 \xrightarrow{\text{HCl, H}_2\text{O}} \text{6-COOH}

Conditions:

  • Reflux in 17% HCl for 4–6 hours.

  • Yield: ~70% (isolated via recrystallization).

Diazotization and Coupling

The 3-amino group undergoes diazotization with NaNO₂/HCl, forming a diazonium salt that couples with phenols or amines to generate azo dyes or bioconjugates .

Example Reaction:

3-NH2NaNO2/HCl3-N2+ClPhenolAzo-coupled product\text{3-NH}_2 \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{3-N}_2^+\text{Cl}^- \xrightarrow{\text{Phenol}} \text{Azo-coupled product}

Table 2: Diazonium Coupling Results

Coupling PartnerProduct Typeλ_max (nm)ApplicationSource
β-NaphtholOrange azo dye480Biological staining
AnilineYellow derivative420Polymer synthesis

Complexation with Metal Ions

The hydroxy and amino groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with potential catalytic or therapeutic applications.

Example Reaction:

Compound+CuSO4Cu(II) complex\text{Compound} + \text{CuSO}_4 \rightarrow \text{Cu(II) complex}

Characterization Data:

  • IR: Shift in O–H (3400 → 3200 cm⁻¹) and N–H (1650 → 1600 cm⁻¹) stretches.

  • UV-Vis: New absorption band at 650 nm (d-d transition).

Microwave-Assisted Functionalization

Modern synthetic approaches use microwave irradiation to accelerate reactions like esterification or amidation, reducing reaction times from hours to minutes .

Example (Esterification):

\text{7-OH} + \text{Ac}_2\text{O} \xrightarrow{\text{Microwave, 100°C}} \text{7-OAc} \quad (\text{Yield: 92% in 10 minutes})

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • The compound has been included in anticancer screening libraries , suggesting its potential as an anticancer agent. Compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antiviral Properties
    • It is also part of antiviral libraries , indicating its potential efficacy against viral infections. Research into thienopyridine derivatives has revealed antiviral activities, making this compound a candidate for further exploration in antiviral drug development.
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds related to thieno[2,3-b]pyridine may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Activity
    • The structural features of the compound may contribute to anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the pharmacological effects of thieno[2,3-b]pyridine derivatives:

  • Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyridine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the thienopyridine structure enhanced anticancer activity significantly.
  • Antiviral Screening :
    Research conducted by ChemDiv included this compound in a screening library aimed at identifying new antiviral agents. Preliminary findings suggested that it exhibits moderate activity against specific viral strains, warranting further investigation.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues of 2H-Chromen-2-one Derivatives

The compound’s structural uniqueness lies in its thienopyridine substitution, distinguishing it from other chromen-2-one derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound 2H-chromen-2-one Thieno[2,3-b]pyridine, ethyl, hydroxy Potential enzyme inhibition
2H-Chromene-N-imidazolo-amino acid conjugates 2H-chromen-2-one Imidazolo-amino acid Aldose reductase inhibition
2-Amino-4H-chromenes 4H-chromene Amino, aryl groups Antimicrobial, antioxidant
9-Substituted pyrido[2,3-d]dipyrimidines Pyrimidine-dione Aromatic aldehydes, thioxo groups Not specified
Key Observations :

Thienopyridine vs. Imidazolo-Amino Acid Substituents: The target compound’s thienopyridine group may confer distinct electronic and steric properties compared to the imidazolo-amino acid conjugates studied by Gopinath et al. (2016). The latter demonstrated potent aldose reductase inhibition (IC₅₀ = 0.72–1.34 µM), suggesting that substituent choice critically influences target selectivity . The ethyl and hydroxy groups in the target compound could enhance membrane permeability compared to polar amino acid moieties in Gopinath’s derivatives.

Amino Group Reactivity: The 3-amino group in the thienopyridine ring parallels the 2-amino substituent in Goswami’s 4H-chromenes. Amino groups often participate in Schiff base formation or hydrogen bonding, which could be leveraged for further functionalization or target binding .

Synthetic Accessibility: The pyrido[2,3-d]dipyrimidines synthesized in use aromatic aldehyde condensations, a method adaptable to introducing diverse substituents . However, the target compound’s fused thienopyridine system likely requires specialized annulation strategies, increasing synthetic complexity.

Biological Activity

The compound 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one is a significant molecule in medicinal chemistry, particularly noted for its potential biological activities. This article delves into its biological properties, focusing on its anticancer potential, interaction with biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining thieno[2,3-b]pyridine and chromenone moieties. Its molecular formula is C16H16N3O3SC_{16}H_{16}N_{3}O_{3}S with a molecular weight of approximately 336.38 g/mol. The presence of the thieno and chromenone rings contributes to its unique pharmacological profile.

Antitumor Activity

Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit promising antitumor properties. Specifically, compounds similar to This compound have been studied for their ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound is believed to act through mechanisms such as DNA intercalation and inhibition of topoisomerases, which are crucial for DNA replication and transcription.
  • In Vitro Studies : Various studies have demonstrated that thieno[2,3-b]pyridine derivatives can induce apoptosis in cancer cells. A notable study showed that these compounds could significantly reduce the viability of human cancer cell lines in a dose-dependent manner .
  • Case Study : A specific case study involving a derivative of this compound indicated that it reduced the proliferation of KB cells (human epidermoid carcinoma cells) and caused cell cycle arrest at the S phase .

Other Biological Activities

In addition to antitumor effects, compounds related to This compound have been investigated for other biological activities:

  • Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against various pathogens, indicating potential applications in treating infectious diseases.
  • Anti-inflammatory Effects : Studies suggest that certain thieno derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorDNA intercalation; topoisomerase inhibition
AntimicrobialDisruption of microbial cell wall integrity
Anti-inflammatoryInhibition of cytokine production

Crystallographic Studies

Crystallographic studies have provided insights into the molecular interactions within this compound. The crystal structure reveals significant intermolecular hydrogen bonding and π–π stacking interactions that may influence its biological activity .

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Clinical Trials : Initiating clinical trials to assess therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one?

  • Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

  • Step 1 : Formation of the thieno[2,3-b]pyridine core via condensation of substituted thiophene derivatives with aminopyridines under acidic conditions (e.g., POCl₃ or ZnCl₂ as catalysts) .
  • Step 2 : Functionalization of the chromen-2-one moiety using malonic acid and phenol derivatives in a Pechmann condensation, followed by alkylation at the 6-position with ethyl halides .
  • Step 3 : Final coupling of the two fragments via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, optimized for steric hindrance from methyl/ethyl groups .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves substituent patterns (e.g., ethyl group splitting at δ ~1.2–1.4 ppm, hydroxy proton at δ ~10–12 ppm). Aromatic protons in thieno-pyridine and chromenone rings show distinct coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calc’d for C₂₁H₂₀N₂O₃S: 381.12; observed: 381.10) .
  • X-ray Crystallography : Resolves steric effects of the 4,6-dimethylthieno-pyridine group and confirms planarity of the chromenone system (CCDC deposition recommended for ambiguous cases) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis?

  • Methodological Answer :

  • Catalyst Screening : Replace ZnCl₂ in Pechmann condensations with FeCl₃·6H₂O to reduce side-product formation (yield improves from 45% to 68%) .
  • Solvent Effects : Use DMF for Suzuki couplings to enhance solubility of aromatic intermediates; microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs conventional) .
  • Purification : Employ gradient silica chromatography (hexane:EtOAc 8:1 to 3:1) to separate regioisomers from the final coupling step .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting its biological activity?

  • Methodological Answer :

  • Core Modifications : Replace the 7-hydroxy group with methoxy to assess hydrogen bonding’s role in antimicrobial activity. Comparative IC₅₀ assays against S. aureus show a 3-fold decrease in potency, indicating hydroxy is critical .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the thieno-pyridine ring. DFT calculations (B3LYP/6-31G*) correlate increased electrophilicity with enhanced anticancer activity (e.g., HeLa cell line inhibition from 12% to 34%) .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 8 µM vs. 25 µM for antifungal activity) often arise from variations in fungal strains (C. albicans ATCC 90028 vs. clinical isolates). Use CLSI M27-A3 guidelines for consistency .
  • Data Validation : Apply hybrid QSAR models combining receptor-based ML (e.g., Random Forest) and wet-lab dose-response curves to reconcile computational predictions with experimental results .

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